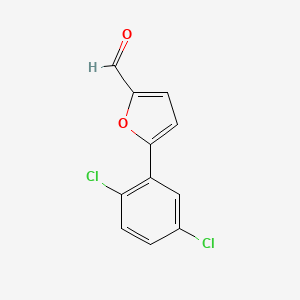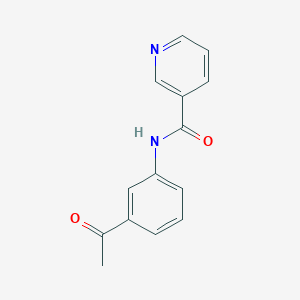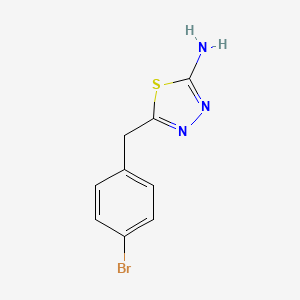
2-(Dimethylamino)quinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, including 2-(Dimethylamino)quinoline-3-carbaldehyde, often involves strategies that utilize readily available building blocks like propargylic alcohols, which offer diverse possibilities for developing novel synthetic strategies for constructing polycyclic systems, including heterocycles. Propargylic alcohols, due to their distinct reactivities compared to simple alcohols and/or alkynes, provide a versatile pathway for the synthesis of quinoline derivatives (Mishra, Nair, & Baire, 2022).
Molecular Structure Analysis
Quinoline derivatives, including 2-(Dimethylamino)quinoline-3-carbaldehyde, exhibit a structure that includes a quinoline nucleus, known for its significant and wide-spectrum biological properties. The molecular structure of quinoline derivatives is characterized by a bicyclic system comprising a benzene ring fused with a pyridine ring, which is key to their activity (Musioł, 2017).
Chemical Reactions and Properties
Quinoline derivatives can undergo various chemical reactions, reflecting their rich chemistry. They are capable of forming chelating complexes with metallic surfaces, which is exploited in their use as corrosion inhibitors. Such derivatives, especially those with polar substituents, effectively adsorb on metallic surfaces through coordination bonding, forming highly stable chelates (Verma, Quraishi, & Ebenso, 2020).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of functional groups, such as the dimethylamino group in 2-(Dimethylamino)quinoline-3-carbaldehyde, affects these properties by altering intermolecular interactions.
Chemical Properties Analysis
Quinoline derivatives exhibit a wide range of chemical properties, including basicity, due to the nitrogen atom in the quinoline ring. Their reactivity can be further modified through functionalization, as seen in 2-(Dimethylamino)quinoline-3-carbaldehyde, which impacts their potential applications in synthetic chemistry and pharmaceuticals (Xuan, 2019).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Heterocyclic Compound Development
2-(Dimethylamino)quinoline-3-carbaldehyde is a compound that finds utility in the synthesis of various heterocyclic compounds. Research highlights its role in the development of novel quinoline derivatives through reactions with other chemical entities. For instance, it has been used in the synthesis of quinoline-based Schiff bases, demonstrating potential as antimicrobial agents and in DNA binding studies. These Schiff bases exhibit interactions with calf thymus-DNA through electronic spectra and viscosity measurements, indicating their potential in biological applications (Lamani et al., 2008).
Colorimetric Chemosensors
The compound plays a crucial role in the development of colorimetric chemosensors for metal ions. A notable application is its use in creating a quinoline-based colorimetric chemosensor for Cu2+, where it contributes to a significant redshift and color change upon metal ion interaction. This property is particularly useful for the selective detection of copper ions among other transition metals, showcasing its potential in environmental monitoring and analytical chemistry (Xiao-bo Li et al., 2014).
Corrosion Inhibition
In the field of material science, derivatives of 2-(Dimethylamino)quinoline-3-carbaldehyde have been studied for their corrosion inhibition properties. These compounds have shown promise as inhibitors for mild steel in acidic environments, suggesting their utility in protecting industrial materials from corrosive damage. The effectiveness of these inhibitors is attributed to their adsorption on metal surfaces, highlighting their potential in extending the lifespan of metal components in harsh chemical conditions (Lgaz et al., 2017).
Antimicrobial Activities
Quinoline derivatives, including those synthesized from 2-(Dimethylamino)quinoline-3-carbaldehyde, have been explored for their antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, showing moderate to good activity. This research underscores the potential of quinoline derivatives in the development of new antimicrobial agents, which could contribute to addressing the challenge of antibiotic resistance (Pirgal, 2022).
Photophysical Studies and Molecular Logic Switches
The compound has also found application in the study of photophysical properties and the development of molecular logic switches. For example, amino derivatives of pyrazoloquinoline, which can be synthesized from related quinoline compounds, exhibit interesting photophysical behaviors such as solvatochromism and acidochromism. These properties make them suitable for implementation in molecular logic switches, demonstrating the versatility of quinoline derivatives in advanced materials science and optical applications (Uchacz et al., 2016).
Eigenschaften
IUPAC Name |
2-(dimethylamino)quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14(2)12-10(8-15)7-9-5-3-4-6-11(9)13-12/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRLBHNGTPRGJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C=C1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360091 |
Source


|
| Record name | 2-(dimethylamino)quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)quinoline-3-carbaldehyde | |
CAS RN |
728035-61-8 |
Source


|
| Record name | 2-(dimethylamino)quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)
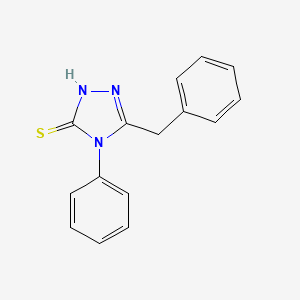
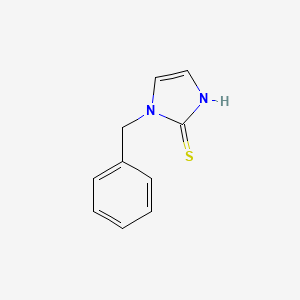



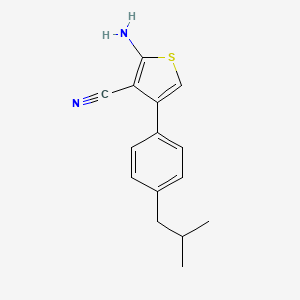
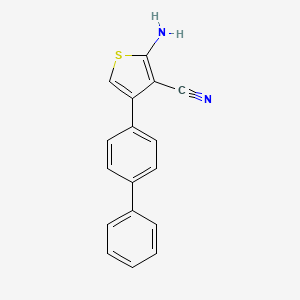
![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)
